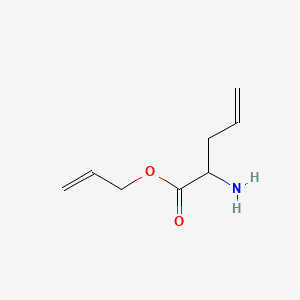
prop-2-enyl 2-aminopent-4-enoate
説明
Prop-2-enyl 2-aminopent-4-enoate is an unsaturated ester derivative featuring a prop-2-enyl (allyl) group linked to a pent-4-enoate backbone with an amino substituent at position 2. Structurally, it combines an ester functionality, a conjugated double bond (C4–C5), and a primary amine group (C2).
特性
CAS番号 |
180608-88-2 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.197 |
IUPAC名 |
prop-2-enyl 2-aminopent-4-enoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2 |
InChIキー |
DQYNYUUIXDVJEX-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)OCC=C)N |
同義語 |
4-Pentenoicacid,2-amino-,2-propenylester(9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .
化学反応の分析
Types of Reactions
prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
作用機序
The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Comparison with Similar Compounds
Ethyl 2-Cyanopent-4-enoate
- Structure: Features a cyano (-CN) group at C2 instead of an amino (-NH2) group .
- Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the α-position.
- Applications: Ethyl 2-cyanopent-4-enoate is used as a synthetic intermediate in organic chemistry, particularly in cyclization reactions .
4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate
- Structure: A phenylpropanoid with a prop-2-enyl group attached to a phenyl ring and a methyl-substituted butanoate ester .
- Key Differences: The aromatic phenyl ring confers stability and UV absorption properties, unlike the aliphatic backbone of the target compound. The methylbutanoate ester chain may reduce volatility compared to the shorter pent-4-enoate chain.
- Applications : Found in essential oils of Pimpinella species, suggesting roles in plant defense or fragrance .
Prop-2-enyl Acetate (Allyl Acetate)
- Structure : A simple ester with a prop-2-enyl group and an acetyl moiety .
- Key Differences: Lacks the amino and pentenoyl groups, resulting in lower molecular weight (100.12 g/mol vs. 155.19 g/mol) and higher volatility. The absence of an amino group limits its use in bioactive applications.
- Applications : Industrial solvent and precursor in polymer synthesis .
S-(Prop-2-enyl)-Cysteine Conjugates
- Structure : Sulfur-containing metabolites with prop-2-enyl groups attached to cysteine via disulfide bonds .
- Key Differences: The thioether linkage contrasts with the ester bond in the target compound, altering stability and metabolic pathways.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Physical Properties
Research Findings and Implications
- Reactivity: The amino group in this compound may facilitate nucleophilic reactions or metal coordination, unlike the cyano or phenyl analogs.
- Biological Potential: Structural parallels to S-(prop-2-enyl)-cysteine conjugates suggest possible roles in antioxidant or antimicrobial pathways, though experimental validation is needed.
- Synthetic Challenges: Steric hindrance from the amino group could complicate esterification or purification compared to simpler analogs like prop-2-enyl acetate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


